![molecular formula C30H48O4 B565011 Sebiferenic acid CAS No. 94390-09-7](/img/structure/B565011.png)
Sebiferenic acid
Overview
Description
Sebiferenic acid is an organic compound belonging to the class of scalarane sesterterpenoids. It is characterized by its complex tetracyclic structure, which includes multiple hydroxyl groups and a carboxylic acid functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sebiferenic acid can be synthesized through both chemical and biological methods. The chemical synthesis involves multiple steps, starting from simpler organic molecules and building up the complex structure through a series of reactions, including cyclization and hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources, such as the bark of Sapium sebiferum. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. This method is preferred due to its cost-effectiveness and the availability of the natural source .
Chemical Reactions Analysis
Types of Reactions: Sebiferenic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Acid chlorides or anhydrides are often used in esterification reactions
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of esters or ethers
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research has demonstrated that sebiferenic acid exhibits antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of bacteria and fungi, suggesting potential use in developing natural antimicrobial agents for treating infections .
2. Anti-inflammatory Effects
this compound has shown promise in reducing inflammation. In vitro studies suggest that it modulates inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .
3. Antioxidant Properties
The compound displays significant antioxidant activity, which is crucial for protecting cells from oxidative stress. This property makes this compound a candidate for formulating supplements aimed at preventing oxidative damage associated with aging and chronic diseases .
Biochemical Research
1. Enzyme Inhibition
this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can have implications for drug design, particularly in developing treatments for metabolic disorders or cancer .
2. Cell Signaling Modulation
Studies have indicated that this compound may influence cell signaling pathways, particularly those related to cell proliferation and apoptosis. This modulation can be pivotal in cancer research, where controlling cell growth is essential for therapeutic interventions .
Environmental Applications
1. Bioremediation Potential
Given its natural origin, this compound may play a role in bioremediation efforts. Its application could involve enhancing the degradation of pollutants in contaminated environments, leveraging its biological activity to promote microbial growth that facilitates the breakdown of hazardous substances .
2. Natural Pesticide Development
The antimicrobial properties of this compound suggest its potential use as a natural pesticide. Research into its efficacy against agricultural pests could lead to environmentally friendly pest control solutions that minimize chemical residues in food production .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of sebiferenic acid involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. For example, this compound has been found to target HIV by inhibiting viral replication .
Comparison with Similar Compounds
Sebiferenic acid is unique among scalarane sesterterpenoids due to its specific structural features and biological activities. Similar compounds include:
Taraxerol: Another triterpenoid with similar hydroxyl and carboxyl functional groups.
Betulinic acid: Known for its antiviral and anticancer properties.
Oleanolic acid: A triterpenoid with anti-inflammatory and hepatoprotective effects
Biological Activity
Sebiferenic acid, a natural compound derived from various plant sources, has garnered attention for its diverse biological activities. This article explores the compound's anti-inflammatory, antibacterial, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
This compound is characterized by its unique chemical structure, which includes multiple functional groups that contribute to its biological activity. The compound's interactions at the molecular level, particularly with sterol 14α-demethylase (CYP51), have been studied to understand its efficacy against various pathogens.
Anti-Inflammatory Activity
Mechanism of Action : this compound exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in inflammation. It has been shown to inhibit the NF-kB pathway, which plays a crucial role in the expression of pro-inflammatory cytokines.
Research Findings : A study demonstrated that derivatives of this compound significantly reduced inflammatory markers in vitro. For instance, the 2,3-bis-(4-hydroxybenzoyl) derivative showed favorable interactions with critical amino acids in CYP51, suggesting a mechanism for its anti-inflammatory effects .
Study | Findings | Reference |
---|---|---|
In vitro analysis | Reduced TNF-α and IL-6 levels | |
Molecular docking | Strong binding affinity to CYP51 |
Antibacterial Activity
This compound derivatives have exhibited significant antibacterial properties against various pathogens. The structure-activity relationship indicates that modifications to the alkyl chain can enhance antibacterial efficacy.
Case Study : Research on alkyl ferulic acid esters, closely related to this compound, revealed that certain derivatives showed enhanced activity against Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values highlighted their potential as effective antibacterial agents.
Pathogen | MIC (mg/ml) | Activity Level |
---|---|---|
E. coli | 0.5 | Effective |
P. aeruginosa | 0.4 | Effective |
Staphylococcus aureus | 0.4 | Effective |
Anticancer Activity
This compound has shown promise in cancer research, particularly in inhibiting tumor growth and promoting apoptosis in cancer cells.
Research Findings : A study indicated that this compound derivatives could induce apoptosis in breast cancer cell lines by activating caspase pathways and modulating the expression of oncogenes and tumor suppressor genes. For example, treatment with specific derivatives led to increased expression of p53 and Bax proteins while decreasing Bcl-2 levels, suggesting a shift towards apoptosis .
Cancer Type | Mechanism | Outcome |
---|---|---|
Breast Cancer | Induction of apoptosis via caspases | Decreased tumor growth |
Colorectal Cancer | Cell cycle arrest | Reduced cell viability |
Properties
IUPAC Name |
(4aS,6aR,6bR,8aR,10R,11R,12aR,14aS,14bS)-10,11-dihydroxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O4/c1-25(2)14-15-30(24(33)34)13-10-20-27(5)11-8-19-26(3,4)23(32)18(31)16-29(19,7)21(27)9-12-28(20,6)22(30)17-25/h10,18-19,21-23,31-32H,8-9,11-17H2,1-7H3,(H,33,34)/t18-,19+,21+,22+,23+,27+,28-,29+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJVYEINATYJHM-KLXPJGLFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CC=C3C4(CCC5C(C(C(CC5(C4CCC3(C2C1)C)C)O)O)(C)C)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC[C@@]4(C2=CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@H]([C@@H](C3(C)C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401169518 | |
Record name | (2α,3β,13α)-2,3-Dihydroxy-13-methyl-27-norolean-14-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401169518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94390-09-7 | |
Record name | (2α,3β,13α)-2,3-Dihydroxy-13-methyl-27-norolean-14-en-28-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94390-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2α,3β,13α)-2,3-Dihydroxy-13-methyl-27-norolean-14-en-28-oic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401169518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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